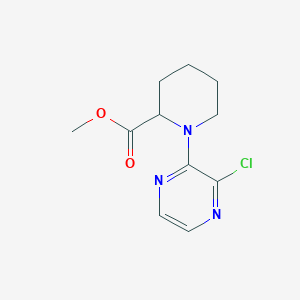

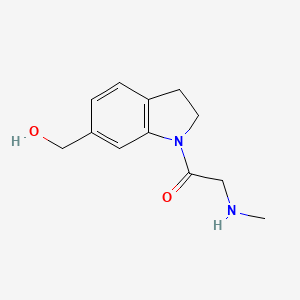

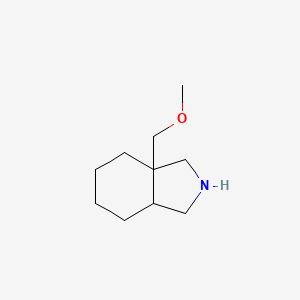

![molecular formula C13H24N2O2 B1478902 3-氨基-1-(8-(乙氧甲基)-6-氮杂螺[3.4]辛-6-基)丙烷-1-酮 CAS No. 2098110-05-3](/img/structure/B1478902.png)

3-氨基-1-(8-(乙氧甲基)-6-氮杂螺[3.4]辛-6-基)丙烷-1-酮

描述

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

Antitubercular Drug Development

This compound has been identified as a building block in the synthesis of a potent nitrofuran antitubercular lead. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have developed compounds with significant in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv. One such compound exhibited a minimal inhibitory concentration of 0.016 μg/mL, indicating its potential as a strong candidate for treating tuberculosis .

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, this compound’s derivatives are being studied for their ability to interact with bacterial enzymes. The nitrofuran moiety, which can be linked to the core structure, undergoes reduction by bacterial enzymes, leading to the generation of reactive intermediates. These intermediates are lethal to bacteria, making them a focus of study for developing new antibacterial strategies .

Pharmacology: Optimization of Therapeutic Agents

The optimization of the molecular periphery of nitrofuran compounds, which can be derived from this compound, is a significant area of interest in pharmacology. By modifying the molecular structure, scientists aim to increase the potency of nitrofuran antibacterials while reducing their systemic toxicity. This approach is crucial for creating effective drugs against multidrug-resistant strains of bacteria .

Organic Synthesis: Diversity-Oriented Synthesis

This compound serves as a versatile building block in diversity-oriented synthesis. It allows for the creation of a variety of compounds by modifying the molecular periphery. This method is particularly useful for generating libraries of molecules for high-throughput screening in drug discovery, enabling the identification of compounds with desirable biological activities .

Chemical Engineering: Process Optimization

In chemical engineering, the synthesis and application of this compound are studied to optimize production processes. The goal is to develop efficient, scalable, and cost-effective methods for synthesizing this compound and its derivatives, which are valuable in various industrial applications. This includes improving reaction conditions, yield, and purity, which are critical for commercial-scale production .

Medicinal Chemistry: Drug Design

The core structure of this compound is being utilized in medicinal chemistry for the design of new drugs. By attaching different functional groups, researchers can create compounds with specific pharmacological properties. This process involves a deep understanding of structure-activity relationships and the ability to predict how changes in the molecular structure will affect biological activity .

Material Science: Functional Materials Development

Finally, in material science, the derivatives of this compound are being explored for the development of functional materials. These materials have potential applications in various fields, including electronics, coatings, and sensors. The unique properties of the spirocyclic core can lead to materials with novel characteristics .

作用机制

安全和危害

属性

IUPAC Name |

3-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRPTYYGKPVOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

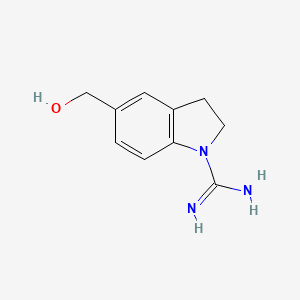

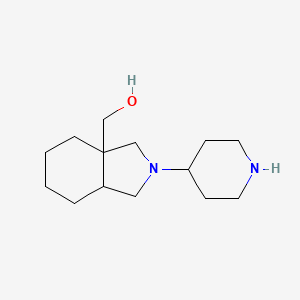

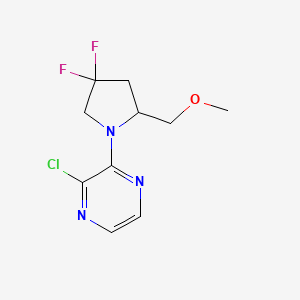

![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)

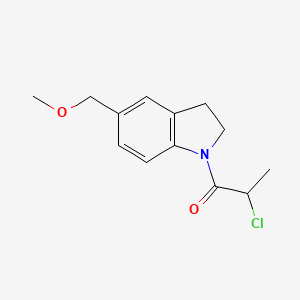

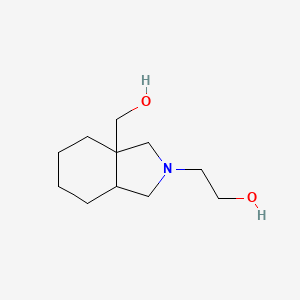

![5-Prolyloctahydrofuro[3,4-c]pyridine](/img/structure/B1478823.png)

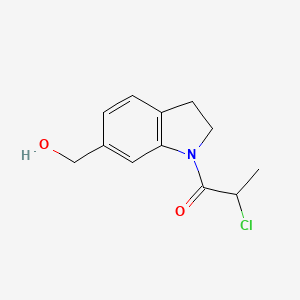

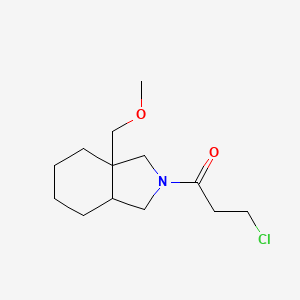

![5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478824.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-amine](/img/structure/B1478826.png)